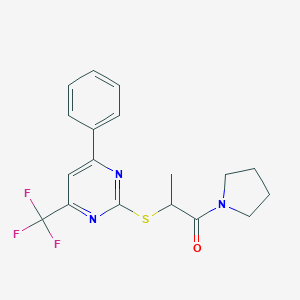
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a complex organic compound that features a pyrimidine ring substituted with phenyl and trifluoromethyl groups, a sulfanyl linkage, and a pyrrolidinyl-propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative.
Introduction of Phenyl and Trifluoromethyl Groups: The phenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Attachment of the Pyrrolidinyl-Propanone Moiety: The final step involves the reaction of the intermediate with a pyrrolidinyl-propanone derivative, typically under acidic or basic conditions to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinyl-propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyrimidine derivatives
科学研究应用
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thioacetic acid
- 2-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio]propanoic acid
- Pyrrolidine derivatives
Uniqueness
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is unique due to its combination of a pyrimidine ring with phenyl and trifluoromethyl substitutions, a sulfanyl linkage, and a pyrrolidinyl-propanone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfanyl linkage can provide unique reactivity and binding properties.
属性
分子式 |
C18H18F3N3OS |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C18H18F3N3OS/c1-12(16(25)24-9-5-6-10-24)26-17-22-14(13-7-3-2-4-8-13)11-15(23-17)18(19,20)21/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
InChI 键 |
SMFHVUMOGMGCKT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCCC1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
规范 SMILES |
CC(C(=O)N1CCCC1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(aminocarbonyl)-5-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B319623.png)
![diethyl 3-methyl-5-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B319625.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B319628.png)
![Methyl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B319630.png)
![ethyl 4-phenyl-2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B319631.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B319632.png)
![N-(2-tert-butylphenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319633.png)
![2-{[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]sulfanyl}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B319635.png)
![1-(4-Benzylpiperazin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone](/img/structure/B319639.png)
![N-(tetrahydro-2-furanylmethyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319640.png)
![1-(4-Methylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone](/img/structure/B319642.png)
![1-(2-Ethylpiperidin-1-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone](/img/structure/B319643.png)
![N-benzyl-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319644.png)
![N-(4-cyanophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319645.png)
